molecular formula C24H19N3O2 B5373481 N'-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide

N'-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide

Cat. No.: B5373481
M. Wt: 381.4 g/mol
InChI Key: KNLHIFCHOLCCEB-UHFFFAOYSA-N
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Description

N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features an indole moiety, a cyclopropane ring, and a hydrazide group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide typically involves the condensation of an indole derivative with a cyclopropanecarbohydrazide. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Scientific Research Applications

N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxylphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide is unique due to its combination of an indole moiety and a cyclopropane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2,2-diphenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c28-22(27-26-21-18-13-7-8-14-20(18)25-23(21)29)19-15-24(19,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,19,25,29H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLHIFCHOLCCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N=NC4=C(NC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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